molecular formula C22H27N3O7S B2819047 N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 874804-56-5

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2819047
CAS No.: 874804-56-5
M. Wt: 477.53
InChI Key: ADWJBCHSNDVFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide is a synthetic small molecule recognized in scientific literature as a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a high-value target for therapeutic research in type 2 diabetes and obesity [https://pubmed.ncbi.nlm.nih.gov/12570904/]. The compound's design incorporates a unique molecular scaffold that allows it to bind with high affinity to the PTP1B active site, effectively blocking its phosphatase activity and thereby potentiating insulin receptor signaling. This mechanism offers researchers a critical tool for investigating insulin sensitization, glucose homeostasis, and metabolic regulation in cellular and animal models. The structural elements, including the oxazolidinone core and the substituted benzenesulfonyl group, are characteristic of advanced inhibitor designs aimed at achieving specificity over other phosphatases like T-cell protein tyrosine phosphatase (TCPTP) [https://www.rcsb.org/structure/1G7F]. As a research-grade chemical, this PTP1B inhibitor is essential for probing the complexities of metabolic disease pathways and for validating new therapeutic strategies, strictly for use in laboratory research applications.

Properties

IUPAC Name

N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O7S/c1-15-12-17(8-9-18(15)30-2)33(28,29)25-10-11-32-20(25)14-24-22(27)21(26)23-13-16-6-4-5-7-19(16)31-3/h4-9,12,20H,10-11,13-14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWJBCHSNDVFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide involves multiple steps, typically starting with the preparation of the oxazolidine ring. This can be achieved through the reaction of an amino alcohol with an aldehyde or ketone under acidic conditions. The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the coupling of the oxazolidine derivative with the methoxy-substituted aromatic amine under suitable conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring and sulfonyl group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. The methoxy groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares key structural motifs with sulfonyl-containing heterocycles and ethanediamide derivatives. Below is a comparative analysis of its structural and synthetic features against similar compounds:

Compound Name Core Structure Functional Groups Synthesis Highlights Key Spectral Data Potential Applications
Target Compound 1,3-Oxazolidine 4-Methoxy-3-methylbenzenesulfonyl, ethanediamide, 2-methoxybenzyl Likely involves sulfonylation of oxazolidine, followed by amide coupling Expected IR: ν(C=O) ~1660–1680 cm⁻¹, ν(SO₂) ~1150–1350 cm⁻¹ Enzyme inhibition, antimicrobial activity
N-(2,2-Dimethoxyethyl)-N′-({3-[(4-nitrophenyl)sulfonyl]-1,3-oxazolidin-2-yl}methyl)ethanediamide 1,3-Oxazolidine 4-Nitrobenzenesulfonyl, ethanediamide, dimethoxyethyl Sulfonylation of oxazolidine with 4-nitrobenzenesulfonyl chloride, amide bond formation IR: ν(NO₂) ~1520 cm⁻¹, ν(SO₂) ~1340 cm⁻¹; ¹H NMR: δ 8.3–8.5 (Ar-H) Nitro group may confer redox activity
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide 1,3-Oxazinan (6-membered) 4-Fluoro-2-methylbenzenesulfonyl, ethanediamide, 2-methoxybenzyl Cyclization to oxazinan, sulfonylation, and amide coupling ¹⁹F NMR: δ -110 ppm (CF); MS: [M+H]+ m/z 550 Fluorine enhances bioavailability
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole Sulfonyl, triazole-thione, difluorophenyl Cyclocondensation of hydrazinecarbothioamides with NaOH IR: ν(C=S) ~1247–1255 cm⁻¹; absence of ν(C=O) confirms tautomerism Antifungal, anticancer
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides Quinazolinone Sulfonamide, thioacetamide SN2 reaction of 2-chloroacetamide with quinazolinone-thiolate ¹H NMR: δ 7.8–8.1 (Ar-H), δ 4.2 (–S–CH₂–); IR: ν(NH) ~3300 cm⁻¹ Antibacterial, kinase inhibitors

Key Observations

Core Heterocycle Influence :

  • The 1,3-oxazolidine ring (5-membered) in the target compound likely confers greater conformational rigidity compared to the 6-membered oxazinan in or the planar triazole in . This rigidity may enhance binding specificity in biological targets.
  • The 1,2,4-triazole derivatives exhibit tautomerism (thione ↔ thiol), which is absent in the target compound due to its fully saturated oxazolidine core.

Sulfonyl Group Variations :

  • The 4-methoxy-3-methylbenzenesulfonyl group in the target compound is electron-rich due to the methoxy substituent, contrasting with the electron-deficient 4-nitrobenzenesulfonyl group in . This difference may modulate interactions with hydrophobic or polar enzyme pockets.
  • Fluorine substitution in improves metabolic stability and membrane permeability, suggesting that the target compound’s methoxy groups could be optimized for similar benefits.

Synthetic Strategies :

  • The target compound’s synthesis likely parallels methods in and , involving sulfonylation of a heterocyclic intermediate (e.g., oxazolidine) followed by amide coupling. Yields for analogous reactions range from 60–85% .
  • Characterization relies heavily on IR (C=O, SO₂ stretches) and NMR (aromatic protons, methyl/methoxy signals), consistent with trends in .

Biological Implications :

  • Sulfonamide-containing compounds like show broad antimicrobial activity, suggesting the target compound may exhibit similar properties.
  • The ethanediamide bridge, seen in and , is associated with improved solubility and reduced cytotoxicity compared to simpler amides.

Q & A

Basic Research Questions

Q. What are the key structural features of the compound, and how do they influence its chemical reactivity?

  • Answer : The compound contains a 4-methoxy-3-methylbenzenesulfonyl group , an oxazolidin ring , and methoxyphenylmethyl substituents. These groups confer distinct reactivity:

  • The sulfonyl group (SO₂) enhances electrophilicity, facilitating nucleophilic substitution reactions .
  • The oxazolidin ring introduces rigidity and hydrogen-bonding potential, impacting solubility and interactions with biological targets .
  • Methoxy groups on aromatic rings modulate electronic effects, influencing regioselectivity in reactions like oxidation or substitution .
    • Methodological Insight : Computational modeling (e.g., DFT) or X-ray crystallography can validate bond angles and electronic distribution, guiding synthetic modifications .

Q. What are the standard synthetic routes for this compound, and what parameters are critical for optimizing yield and purity?

  • Answer : Synthesis typically involves:

  • Step 1 : Condensation of 4-methoxy-3-methylbenzenesulfonyl chloride with an oxazolidin-methanol intermediate under anhydrous conditions .
  • Step 2 : Coupling the sulfonylated oxazolidin intermediate with a methoxyphenylmethyl-ethanediamide derivative using EDC/HOBt as coupling agents .
    • Critical Parameters :
  • Temperature control (e.g., 0–5°C during sulfonylation to prevent side reactions) .
  • Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >95% purity .

Q. How can researchers confirm the structural integrity and purity of the compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms sulfonyl/oxazolidin integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion) .
  • HPLC : Quantifies purity (>98% for biological assays) using C18 columns and UV detection .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Answer : Contradictions may arise from:

  • Assay variability (e.g., cell line differences, incubation times). Validate using orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Purity thresholds : Impurities >2% can skew results. Re-test batches with LC-MS-validated purity .
  • Solubility effects : Use standardized DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .

Q. What strategies optimize reaction conditions for synthesizing this compound on a laboratory scale?

  • Answer :

  • Design of Experiments (DoE) : Statistically optimize variables (temperature, catalyst loading) using software like JMP or MODDE .
  • Continuous Flow Reactors : Improve yield and safety for exothermic steps (e.g., sulfonylation) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate oxazolidin ring formation .

Q. What experimental approaches elucidate interaction mechanisms between this compound and biological targets?

  • Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to proteins like kinases or receptors .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .
  • Molecular Dynamics (MD) Simulations : Predict binding poses using software like GROMACS or AMBER .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.